![molecular formula C15H14F3N3O2 B4392536 N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4392536.png)
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Descripción general
Descripción
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, also known as DPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPTA is a member of the pyrrole-based amide family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is not fully understood, but it is believed to involve the chelation of metal ions. This compound has two amide groups and two pyrrole nitrogen atoms, which can coordinate with metal ions. The resulting metal-N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide complex can then interact with biological targets, such as enzymes or receptors, leading to the observed biological activities.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and improve survival in animal models. This compound has also been shown to have anti-microbial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide in lab experiments is its high stability, which allows for long-term storage and handling. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide. One direction is the development of this compound-based metal-organic frameworks with specific properties for gas storage, separation, and catalysis. Another direction is the optimization of this compound as a ligand for the synthesis of homogeneous catalysts with high activity and selectivity. Additionally, the study of the mechanism of action of this compound and its interactions with biological targets could lead to the development of novel therapeutics for cancer and inflammation.
Aplicaciones Científicas De Investigación
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. In materials science, this compound has been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In catalysis, this compound has been used as a chelating agent for the synthesis of homogeneous catalysts.
Propiedades
IUPAC Name |
N'-(2,5-dimethylpyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c1-9-6-7-10(2)21(9)20-14(23)13(22)19-12-5-3-4-11(8-12)15(16,17)18/h3-8H,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFKNULGDNETPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-N'-(4-chlorobenzyl)ethanediamide](/img/structure/B4392454.png)
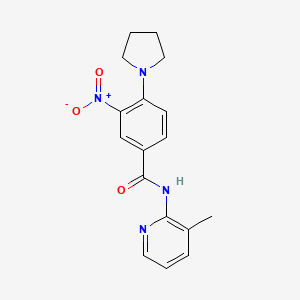
![2-(3-bromobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B4392471.png)
![N-isopropyl-4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4392473.png)
![methyl 3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4392479.png)
![N-{5-[(allylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B4392480.png)
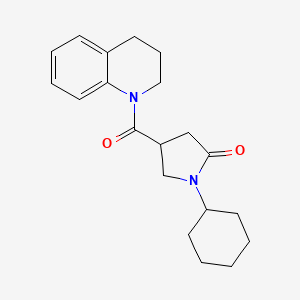
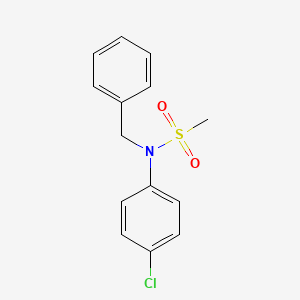
![2-(4-chlorophenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4392508.png)
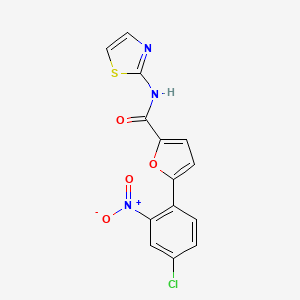
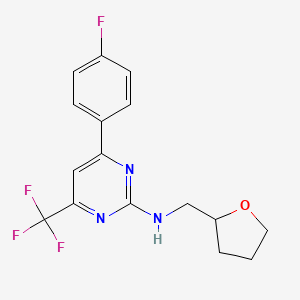

![4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4392541.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)butanamide](/img/structure/B4392545.png)
